molecular formula C10H15F3O B1391017 5-(2,2,2-Trifluoroethyl)octahydrobenzofuran CAS No. 1212378-67-0

5-(2,2,2-Trifluoroethyl)octahydrobenzofuran

Cat. No.: B1391017
CAS No.: 1212378-67-0
M. Wt: 208.22 g/mol
InChI Key: GVSILLCOBOUFQN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,2,2-Trifluoroethyl)octahydrobenzofuran typically involves the reaction of octahydrobenzofuran with a trifluoroethylating agent under controlled conditions. One common method includes the use of trifluoroethyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with palladium catalyst

    Substitution: Sodium azide (NaN3), thiols (RSH)

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Azides, thiol derivatives

Scientific Research Applications

Chemistry: 5-(2,2,2-Trifluoroethyl)octahydrobenzofuran is used as a building block in organic synthesis.

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its trifluoroethyl group can serve as a bioisostere for hydrogen or methyl groups, providing insights into molecular recognition and binding .

Medicine: The compound’s potential therapeutic applications include the development of novel drugs targeting specific enzymes or receptors. Its unique chemical properties may enhance the bioavailability and efficacy of drug candidates .

Industry: In industrial applications, this compound can be used as an intermediate in the synthesis of specialty chemicals, polymers, and materials with unique properties .

Mechanism of Action

The mechanism of action of 5-(2,2,2-Trifluoroethyl)octahydrobenzofuran involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. This compound may modulate the activity of enzymes by acting as a competitive or non-competitive inhibitor, depending on the target and the specific binding site .

Comparison with Similar Compounds

  • 5-(2,2,2-Trifluoroethyl)tetrahydrofuran
  • 5-(2,2,2-Trifluoroethyl)oxepane
  • 5-(2,2,2-Trifluoroethyl)cyclohexane

Comparison: Compared to similar compounds, 5-(2,2,2-Trifluoroethyl)octahydrobenzofuran exhibits unique properties due to the presence of the octahydrobenzofuran ring. This ring structure provides additional rigidity and stability, which can influence the compound’s reactivity and binding interactions. Additionally, the trifluoroethyl group enhances the compound’s lipophilicity and electron-withdrawing effects, making it a valuable tool in various chemical and biological applications .

Properties

IUPAC Name

5-(2,2,2-trifluoroethyl)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F3O/c11-10(12,13)6-7-1-2-9-8(5-7)3-4-14-9/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSILLCOBOUFQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCO2)CC1CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2,2,2-Trifluoroethyl)octahydrobenzofuran
Reactant of Route 2
5-(2,2,2-Trifluoroethyl)octahydrobenzofuran
Reactant of Route 3
5-(2,2,2-Trifluoroethyl)octahydrobenzofuran
Reactant of Route 4
5-(2,2,2-Trifluoroethyl)octahydrobenzofuran
Reactant of Route 5
5-(2,2,2-Trifluoroethyl)octahydrobenzofuran
Reactant of Route 6
5-(2,2,2-Trifluoroethyl)octahydrobenzofuran

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